3-Fluoro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
3-Fluoro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a fluorine atom and a methyl group in its structure enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the condensation of appropriate hydrazines with α,β-unsaturated ketones. The reaction proceeds through the formation of a pyrazole ring, followed by cyclization to form the pyrazolopyrimidine core. Common reagents used in this synthesis include hydrazine derivatives, diketones, and various catalysts under acidic or basic conditions .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis are employed to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-fluorinated or de-methylated products .
Scientific Research Applications
3-Fluoro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cell signaling pathways
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties. .
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties
Mechanism of Action
The mechanism of action of 3-Fluoro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound binds to the active site of these enzymes, inhibiting their activity and disrupting key signaling pathways involved in cell proliferation, differentiation, and survival . This inhibition can lead to the suppression of tumor growth, reduction of inflammation, and inhibition of viral replication .
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in the position and type of substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds have an additional triazole ring, which can enhance their biological activity and specificity.
Uniqueness: 3-Fluoro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity. The methyl group also contributes to its distinct pharmacokinetic properties, making it a valuable compound for drug development .
Properties
Molecular Formula |
C6H5FN4 |
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Molecular Weight |
152.13 g/mol |
IUPAC Name |
3-fluoro-1-methylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C6H5FN4/c1-11-6-4(5(7)10-11)2-8-3-9-6/h2-3H,1H3 |
InChI Key |
LJNRIGDRJYGXTM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=NC=C2C(=N1)F |
Origin of Product |
United States |
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